![molecular formula C12H15N3OS B2501281 N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide CAS No. 1311586-58-9](/img/structure/B2501281.png)
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide, also known as CP-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CP-4 is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to modulate the immune response, reducing inflammation and promoting the activation of immune cells. In addition, N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to have neuroprotective effects, protecting against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and reach intracellular targets. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is also relatively stable and can be easily synthesized and purified. However, N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide and to identify its molecular targets. Finally, the development of more soluble and bioavailable forms of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide could improve its potential therapeutic applications.
Métodos De Síntesis
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide can be synthesized using different methods, including the reaction of 4-pyridinemethanethiol with chloroacetyl chloride, followed by reaction with 1-cyanopropylamine. Another method involves the reaction of 4-pyridinemethanethiol with chloroacetic acid, followed by reaction with 1-cyanopropylamine. Both methods result in the formation of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide, which can then be purified and characterized.
Aplicaciones Científicas De Investigación
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of various cancer cells in vitro and in vivo. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are thought to play a role in the development of the disease.
Propiedades
IUPAC Name |
N-(1-cyanopropyl)-2-(pyridin-4-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-11(7-13)15-12(16)9-17-8-10-3-5-14-6-4-10/h3-6,11H,2,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEGNXMDUSOVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CSCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)
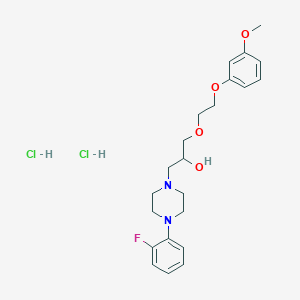
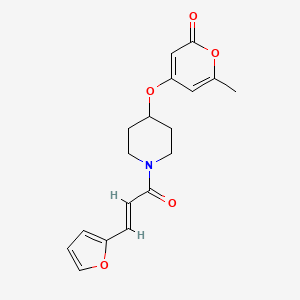
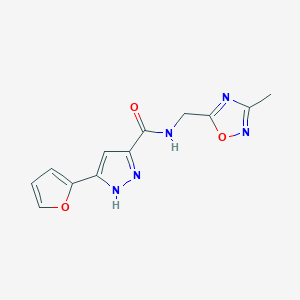
![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)
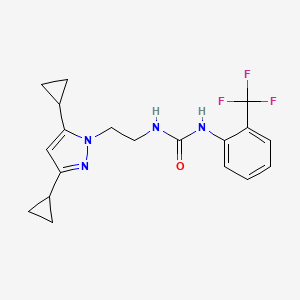
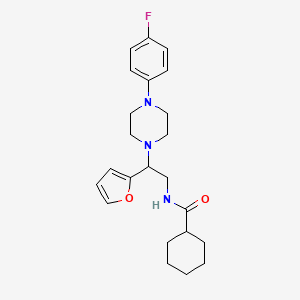
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)
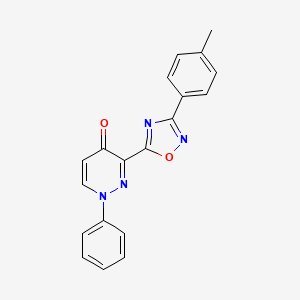
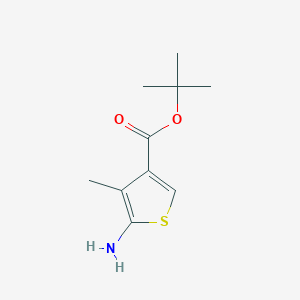
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)